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Compound of Interest

Compound Name: (4-Ethyloctyl)(methyl)amine

CAS No.: 1272935-67-7

Cat. No.: B2873466 Get Quote

CAS Number: 1272935-67-7 Formula:

Molecular Weight: 171.32 g/mol IUPAC Name: N-Methyl-4-ethyloctan-1-amine[1]

Executive Summary & Strategic Overview
(4-Ethyloctyl)(methyl)amine is a branched secondary amine structurally analogous to lipid

tails used in advanced drug delivery systems (e.g., Lipid Nanoparticles for mRNA delivery) and

specialized surfactants.[1] Its core feature is the C4-ethyl branching, which disrupts crystalline

packing, thereby enhancing membrane fluidity and solubility in organic matrices compared to

linear isomers.

This guide outlines two distinct synthesis pathways selected for their reliability and scalability:

Route A (Reductive Amination): The primary recommendation for laboratory and pilot-scale

synthesis due to mild conditions and high chemoselectivity.[1]

Route B (Amide Reduction): A robust alternative utilized when starting from the commercially

available 4-ethyloctanoic acid, offering rigorous control over stoichiometry to prevent tertiary

amine byproducts.[1]

Critical Quality Attribute (CQA): The C4 carbon is a chiral center.[1] Unless stereospecific

precursors (e.g., optically pure 2-ethyl-1-bromohexane) are employed, these pathways yield a

racemic mixture, which is standard for most industrial surfactant applications.[1]
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Retrosynthetic Analysis
The strategic disconnection focuses on the C1-N bond.[1] The most logical precursors are the

corresponding aldehyde (for reductive amination) or the carboxylic acid (for amide reduction).
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Figure 1: Retrosynthetic tree illustrating the two primary disconnections to aldehyde and acid

precursors.[2][3]

Pathway 1: Reductive Amination (Preferred)[1]
This route is preferred for its "one-pot" efficiency.[1] It utilizes Sodium Triacetoxyborohydride

(STAB), a mild reducing agent that selectively reduces the intermediate iminium ion without

reducing the starting aldehyde, minimizing side reactions.

Precursor Preparation: 4-Ethyloctanal
Commercially available 4-ethyloctan-1-ol is oxidized to the aldehyde.[1]

Reagents: Oxalyl chloride, DMSO, Et3N (Swern Oxidation) OR TEMPO/NaOCl.[1]

Note: The aldehyde is sensitive to oxidation; use immediately or store under argon at -20°C.

[1]
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Synthesis Protocol
Reaction:

Reagents & Stoichiometry:

Component Equiv. Role Specification

4-Ethyloctanal 1.0 Substrate
Freshly

prepared/distilled

Methylamine 1.2 - 1.5 Amine Source 2.0M solution in THF

NaBH(OAc)3 1.5 Reducing Agent Solid, dry

Acetic Acid 1.0 Catalyst
Glacial (promotes

imine formation)

DCE or THF Solvent Medium Anhydrous

Step-by-Step Methodology:

Imine Formation:

Charge a flame-dried round-bottom flask with 4-ethyloctanal (1.0 equiv) and anhydrous

THF (0.2 M concentration).

Cool to 0°C. Add Methylamine (2.0M in THF, 1.2 equiv) dropwise.[1]

Add Acetic Acid (1.0 equiv) to catalyze the dehydration.[1]

Stir at room temperature for 30–60 minutes. Checkpoint: Monitor by TLC/NMR for

disappearance of aldehyde.

Reduction:

Cool the mixture back to 0°C.

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

Caution: Mild gas evolution.[1]
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Allow the reaction to warm to room temperature and stir for 12–16 hours.

Quench & Workup:

Quench by slow addition of saturated aqueous

.[1]

Extract with Ethyl Acetate (

).[1]

Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification:

The crude secondary amine may contain traces of tertiary amine (if over-alkylation

occurred).

Purification: Flash column chromatography (

— 90:9:1).[1]

Pathway 2: Amide Reduction (High Purity)[1]
This pathway is ideal when the aldehyde is unstable or unavailable. It guarantees a secondary

amine product because the amide nitrogen cannot be further alkylated during the reduction

step.

Step 1: Amidation
Reaction: 4-Ethyloctanoic acid

N-Methyl-4-ethyloctanamide.[1]

Dissolve 4-ethyloctanoic acid (1.0 equiv) in DCM.[1]
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Add catalytic DMF (2 drops) and Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 2 hours

(Acid Chloride formation).

Concentrate to remove excess oxalyl chloride.[1]

Redissolve in DCM and add to a cooled solution of Methylamine (3.0 equiv, excess acts as

base) in THF/DCM.

Wash with 1M HCl (removes excess amine) and brine.[1] Isolate amide.[1]

Step 2: Reduction
Reaction: Amide

Amine (

).[1]

Workflow Diagram:

Amide Precursor LiAlH4 (2.5 eq)
Reflux THF Aluminate Complex Fieser Workup

(H2O, NaOH, H2O) Crude Amine

Click to download full resolution via product page

Figure 2: Lithium Aluminum Hydride reduction workflow.[1]

Protocol:

Suspend

(2.5 equiv) in anhydrous THF under Argon.

Add N-Methyl-4-ethyloctanamide (dissolved in THF) dropwise to the refluxing LAH

suspension.

Reflux for 4–6 hours.

Fieser Workup: Cool to 0°C. Carefully add:
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mL Water (

LAH =

mL water).[1]

mL 15% NaOH.[1]

mL Water.[1]

Filter the granular white precipitate.[1] Concentrate filtrate to yield pure amine.[1][4]

Analytical Profile & Validation
To ensure scientific integrity, the synthesized product must be validated against the following

profile.

Test Expected Result Diagnostic Signal

1H NMR Confirm Structure

ppm (s, 3H,

);

ppm (t, 2H,

).[1]

IR Functional Group

3300-3400 cm⁻¹ (N-H stretch,

weak/broad).[1] Absence of

1700 cm⁻¹ (C=O).[1]

Mass Spec Molecular Ion m/z.[1]

Appearance Physical State
Colorless to pale yellow oil.[1]

[5]

Troubleshooting Guide:

Issue: Presence of Tertiary Amine (Dimethylated).[1]

Cause: Excess methylamine in reductive amination or insufficient steric bulk.[1]
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Fix: Use Pathway 2 (Amide) which strictly prevents over-alkylation.[1]

Issue: Low Yield in Pathway 1.

Cause: Wet solvents hydrolyzing the imine.[1]

Fix: Ensure Molecular Sieves (3Å) are added during the imine formation step.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Synthesis Guide: (4-Ethyloctyl)
(methyl)amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2873466#synthesis-pathways-for-4-ethyloctyl-
methyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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